4-Methoxy Moxonidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy Moxonidine is a chemical compound known for its potential applications in various scientific fields. It is a derivative of moxonidine, which is a centrally acting antihypertensive agent. The compound is characterized by its unique structure, which includes a methoxy group attached to the moxonidine molecule. This modification imparts distinct properties to this compound, making it a subject of interest in research and industrial applications.
Wirkmechanismus
Target of Action
Moxonidine Impurity B, also known as 4-Methoxymoxonidine, primarily targets the imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata .
Mode of Action
As a selective agonist at the I1 receptor, 4-Methoxymoxonidine interacts with its targets by binding to the I1 receptor with high affinity . This binding leads to a decrease in sympathetic nervous system activity, and therefore, a decrease in blood pressure .
Biochemical Pathways
The interaction of 4-Methoxymoxonidine with the I1 receptor affects the sympathetic nervous system pathway. This results in a decrease in blood pressure . Moreover, it has been shown to have blood pressure-independent beneficial effects on the insulin resistance syndrome .
Pharmacokinetics
Moxonidine has a bioavailability of 88%, is metabolized in the liver (10-20%), and is excreted primarily through the kidneys (90%) .
Biochemische Analyse
Biochemical Properties
It is known that Moxonidine, the parent compound, interacts with imidazoline I1-receptors, which are found in the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . It would be interesting to investigate if 4-Methoxymoxonidine shares similar interactions.
Cellular Effects
Moxonidine has been shown to decrease sympathetic nervous system activity, thereby reducing blood pressure
Molecular Mechanism
Moxonidine acts primarily through the imidazoline I1 receptor
Metabolic Pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy Moxonidine involves several steps, starting with the preparation of key intermediates. One common method includes the reaction of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine with methanol in the presence of a base to introduce the methoxy group . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. Purification steps, such as crystallization and chromatography, are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy Moxonidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts like phosphotungstic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
4-Methoxy Moxonidine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential neuroprotective and analgesic effects.
Medicine: Research is ongoing to explore its potential as an antihypertensive agent and its effects on insulin resistance.
Vergleich Mit ähnlichen Verbindungen
Moxonidine: The parent compound, known for its antihypertensive properties.
Clonidine: Another centrally acting antihypertensive agent with similar receptor affinity.
Rilmenidine: A selective imidazoline receptor agonist with similar pharmacological effects.
Uniqueness: 4-Methoxy Moxonidine is unique due to the presence of the methoxy group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This modification enhances its selectivity for imidazoline receptors and may reduce side effects compared to similar compounds .
Biologische Aktivität
4-Methoxy Moxonidine, a derivative of the antihypertensive agent moxonidine, exhibits significant biological activity primarily through its interaction with imidazoline receptors. This article reviews the compound's biological effects, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.
This compound acts primarily as a selective agonist at the imidazoline receptor subtype 1 (I1). This receptor is predominantly located in the central nervous system, particularly in the rostral ventrolateral medulla, where it modulates sympathetic nervous system (SNS) activity. The activation of I1 receptors leads to:
- Decreased sympathetic outflow , resulting in lower blood pressure.
- Inhibition of peripheral alpha-adrenergic tone , which contributes to vasodilation and reduced systemic vascular resistance .
Biochemical Pathways
The interaction with the I1 receptor influences various biochemical pathways:
- Sympathetic Nervous System Modulation : Reduces catecholamine release, leading to decreased heart rate and blood pressure.
- Metabolic Effects : Enhances insulin sensitivity and reduces leptin levels in obese patients, potentially aiding in weight management .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Bioavailability : Approximately 88%.
- Metabolism : Primarily occurs in the liver (10-20%).
- Excretion : Predominantly renal (90%) with minimal involvement of cytochrome P450 enzymes .
Antihypertensive Activity
Clinical studies have demonstrated that moxonidine effectively lowers blood pressure in hypertensive patients. A notable study involving 4118 patients reported an average reduction of 24.5 mmHg in systolic blood pressure and 12.6 mmHg in diastolic blood pressure after treatment with moxonidine for six months .
Neuroprotective and Analgesic Effects
Research indicates potential neuroprotective properties of this compound. It may help mitigate neuronal damage in conditions such as ischemia and neurodegenerative diseases due to its ability to regulate SNS activity . Additionally, analgesic effects have been suggested, warranting further investigation into its use for pain management.
Metabolic Syndrome
Moxonidine has shown promise in addressing components of metabolic syndrome, including obesity and insulin resistance. A multicenter study indicated improvements in glycemic control and reductions in body weight among patients treated with moxonidine .
Case Studies
Several case studies highlight the efficacy of moxonidine in diverse populations:
- A study involving patients with metabolic syndrome showed significant reductions in blood pressure and improvements in metabolic parameters after six months of treatment .
- Another study focused on patients with chronic kidney disease revealed that adjunctive moxonidine therapy reduced urine albumin excretion and improved renal function markers .
Comparative Analysis
To better understand the unique properties of this compound compared to other antihypertensive agents, a comparative analysis is presented below:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Moxonidine | I1 receptor agonist | Effective for hypertension and metabolic syndrome |
Clonidine | Agonist at I1 and α2 receptors | Used for hypertension; also treats ADHD |
Guanfacine | Selective α2 adrenergic agonist | Primarily for ADHD treatment |
Apraclonidine | Selective α2 receptor agonist | Used for glaucoma management |
Eigenschaften
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethoxy-2-methylpyrimidin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-6-13-8(16-2)7(9(14-6)17-3)15-10-11-4-5-12-10/h4-5H2,1-3H3,(H2,11,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOAVLDLJHAHLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)OC)NC2=NCCN2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.